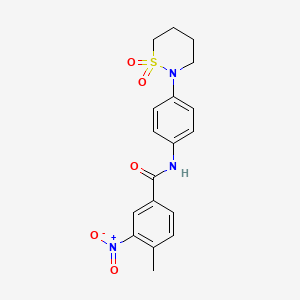

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide

Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide is a sulfone-containing benzamide derivative characterized by a 1,2-thiazinan ring (with a sulfone group at the 1-position) linked to a phenyl group and a 4-methyl-3-nitrobenzamide moiety. While direct synthesis data for this compound is unavailable in the provided evidence, its structural analogs (e.g., hydrazinecarbothioamides and 1,2,4-triazoles) suggest synthesis via Friedel-Crafts reactions, hydrazide intermediates, and nucleophilic additions, as seen in related sulfonylbenzamide derivatives .

Properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-13-4-5-14(12-17(13)21(23)24)18(22)19-15-6-8-16(9-7-15)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOOYVRGHYGQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide involves several steps. One common method includes the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)-1,1-dioxothiazinane to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, resulting in the formation of different substituted derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s thiol-reactive group makes it useful in labeling and detecting thiol-containing biomolecules in biochemical assays.

Medicine: Research has explored its potential as an anti-inflammatory agent through molecular docking studies.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide involves its thiol-reactive group, which can form covalent bonds with thiol groups in proteins and other biomolecules. This reactivity allows it to modify the function of these molecules, making it useful in various biochemical assays and potential therapeutic applications .

Comparison with Similar Compounds

Research Findings and Implications

- Computational Modeling : ’s quantum chemical studies on benzothiazine derivatives could guide predictions of the target compound’s electronic structure and stability .

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazinan moiety integrated with a nitrobenzamide structure. Its molecular formula is , and it has a molecular weight of approximately 366.4 g/mol. The thiazinan ring contributes to the compound's unique reactivity and biological profiles.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 1374543-52-8 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of thiazine derivatives with arylamines in the presence of appropriate reagents. Key methods include:

- Condensation Reactions : Utilizing thiazine and nitrobenzamide precursors.

- Oxidative Processes : Employing oxidizing agents to form the dioxido group.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activity. For example, studies have shown that derivatives of thiazine can scavenge free radicals effectively, which is critical in mitigating oxidative stress-related diseases .

Neuroprotective Effects

Compounds containing thiazinan structures have been investigated for their neuroprotective properties. In vitro studies suggest that this compound may inhibit neurotoxic pathways associated with conditions such as stroke and neurodegenerative diseases .

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes involved in disease pathways:

- Cholinesterases : Inhibitory activity against butyrylcholinesterase has been noted, suggesting potential applications in treating Alzheimer’s disease.

- Lipoxygenases : The compound may also inhibit lipoxygenase activity, which plays a role in inflammatory processes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

- In Vitro Studies : A series of substituted benzamides demonstrated significant inhibitory activity against Kv1.3 channels, which are implicated in autoimmune diseases .

- Neuroprotection Models : Polyfunctionalized nitrones were found to exhibit high neuroprotective effects against oxidative stress in neuronal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.